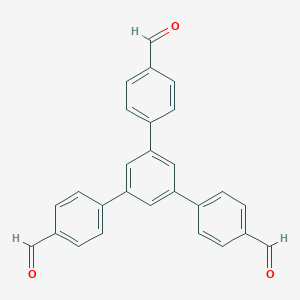

1,3,5-Tris(p-formylphenyl)benzene

Übersicht

Beschreibung

MLN-977 ist eine niedermolekulare Verbindung, die die Produktion von Leukotrienen, insbesondere 5-Lipoxygenase, hemmt. Sie wurde von PharmaEngine zur Behandlung von Asthma und chronisch obstruktiver Lungenerkrankung entwickelt . Leukotriene sind wichtige Mediatoren der Entzündungsreaktion, wodurch MLN-977 eine bedeutende Verbindung für die Behandlung entzündlicher Erkrankungen ist .

Vorbereitungsmethoden

Die Synthese von MLN-977 umfasst mehrere Schritte. Der erste Schritt ist die Kondensation von (S)-4-(Hydroxymethyl)butyrolacton und 4-Fluorphenol in Gegenwart von Diisopropylazodicarboxylat und Triphenylphosphin unter Mitsunobu-Bedingungen. Diese Reaktion erzeugt einen Ether, der dann mit Diisobutylaluminiumhydrid in Toluol bei -78 °C reduziert wird, um ein Lactol zu erhalten. Das Lactol wird durch Behandlung mit tert-Butyldimethylsilylchlorid und Imidazol in einen Silylether umgewandelt. Die anschließende Reaktion mit TBDMS-Br in Dichlormethan bei -78 °C, gefolgt von der Kondensation mit dem Lithiumacetylid, das von Acetylen abgeleitet ist, ergibt eine Verbindung als Isomerengemisch. Die chromatographische Trennung liefert das gewünschte trans-Isomer, das durch Behandlung mit Tetra-n-butylammoniumfluorid entschützt wird, um einen Alkohol zu erhalten. Dieser Alkohol wird dann in Gegenwart von Diisopropylazodicarboxylat und Triphenylphosphin mit N,O-Bis(phenoxycarbonyl)hydroxylamin kondensiert, um das Hydroxamsäurederivat zu liefern. Schließlich liefert die gleichzeitige Entschützung der O-Phenoxycarbonylgruppe und der Substitution der verbleibenden Phenoxygruppe durch eine Aminogruppe durch Behandlung mit methanolischem Ammoniak in einem Druckrohr MLN-977 .

Analyse Chemischer Reaktionen

MLN-977 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: MLN-977 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.

Substitution: MLN-977 kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

MLN-977 hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Sie wird als Modellverbindung verwendet, um die Hemmung der Leukotrienproduktion zu untersuchen.

Biologie: MLN-977 wird verwendet, um die Rolle von Leukotrienen in Entzündungsreaktionen zu untersuchen.

Medizin: Die Verbindung wird für ihre potenzielle Anwendung bei der Behandlung von Asthma und chronisch obstruktiver Lungenerkrankung untersucht.

Industrie: MLN-977 wird bei der Entwicklung neuer entzündungshemmender Medikamente verwendet

Wirkmechanismus

MLN-977 ist eine Verbindung der zweiten Generation in der Klasse der Asthma-Therapien, die als 5-Lipoxygenase-Hemmer bekannt sind. Sie blockiert die Produktion von Leukotrienen, die wichtige Mediatoren der Entzündungsreaktion sind. Das molekulare Ziel von MLN-977 ist Arachidonat-5-Lipoxygenase, ein Enzym, das an der Biosynthese von Leukotrienen aus Arachidonsäure beteiligt ist. Durch die Hemmung dieses Enzyms reduziert MLN-977 die Produktion von Leukotrienen und mildert so Entzündungen .

Wissenschaftliche Forschungsanwendungen

Synthesis of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline materials formed through the covalent bonding of organic building blocks. TFPB serves as an essential building block for the synthesis of various COFs:

- Imine-linked COFs : TFPB readily reacts with amines to form imine linkages, resulting in COFs that exhibit high surface areas and porosity. For instance, a COF synthesized from TFPB and benzothiazole demonstrated a surface area of 328 m²/g and CO₂ adsorption capacity of 7.8 wt% at 273 K .

- Semiconducting COFs : The compound can also be used to create two-dimensional semiconducting COFs through Knoevenagel condensation with benzyl cyanide derivatives. These materials have been studied for photocatalytic hydrogen evolution, achieving production rates of 2.9 μmol/h .

Table 1: Properties of Selected COFs Synthesized from TFPB

| COF Type | Surface Area (m²/g) | CO₂ Adsorption (%) | Hydrogen Evolution Rate (μmol/h) |

|---|---|---|---|

| Benzothiazole COF | 328 | 7.8 | - |

| Semiconducting COF | - | - | 2.9 |

Applications in Gas Capture and Separation

TFPB-based materials have shown promise in gas capture technologies, particularly for carbon dioxide (CO₂). The imine-linked COFs synthesized from TFPB exhibit high selectivity and capacity for CO₂ adsorption, making them suitable candidates for environmental applications aimed at reducing greenhouse gas emissions .

Photocatalytic Applications

The semiconducting properties of TFPB-derived materials extend to photocatalytic applications. The synthesized COFs can be utilized in hydrogen evolution reactions under light irradiation, contributing to renewable energy solutions . The ability to tune the electronic properties through structural modifications allows for enhanced photocatalytic efficiency.

Sensor Development

TFPB has also been employed in the development of sensors due to its fluorescent properties when integrated into covalent organic frameworks. These sensors can detect nitroaromatic compounds and other pollutants, providing a means for environmental monitoring .

Case Studies

Case Study 1: Benzothiazole Nanoporous Polymer

- Research : V. Neti et al., RSC Advances

- Findings : A nanoporous polymer synthesized using TFPB exhibited selective CO₂ capture capabilities, highlighting its potential in environmental applications .

Case Study 2: Temperature-responsive COF

Wirkmechanismus

MLN-977 is a second-generation compound in the class of asthma therapies known as 5-lipoxygenase inhibitors. It blocks the production of leukotrienes, which are major mediators of the inflammatory response. The molecular target of MLN-977 is arachidonate 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes from arachidonic acid. By inhibiting this enzyme, MLN-977 reduces the production of leukotrienes, thereby mitigating inflammation .

Vergleich Mit ähnlichen Verbindungen

MLN-977 ähnelt anderen 5-Lipoxygenase-Hemmern wie Zileuton und Atreleuton. MLN-977 ist einzigartig in seiner spezifischen Hemmung der Leukotrienproduktion und seiner potenziellen Verwendung bei der Behandlung von Asthma und chronisch obstruktiver Lungenerkrankung. Weitere ähnliche Verbindungen sind:

Zileuton: Ein weiterer 5-Lipoxygenase-Hemmer zur Behandlung von Asthma.

Atreleuton: Ein 5-Lipoxygenase-Hemmer mit ähnlichen entzündungshemmenden Eigenschaften.

Verbindung 2m: Ein kompetitiver Hemmstoff des 5-Lipoxygenase-Enzyms, das wegen seines entzündungshemmenden Potenzials entwickelt wurde.

Biologische Aktivität

1,3,5-Tris(p-formylphenyl)benzene (TFPB) is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including its role in the formation of covalent organic frameworks (COFs), potential antimalarial properties, and other relevant biochemical interactions.

Chemical Structure and Properties

This compound features a triphenylbenzene core with three aldehyde (-CHO) groups positioned symmetrically. This structure allows for the formation of imine linkages through reaction with amines, facilitating the synthesis of COFs. The compound's melting point is reported to be between 230-234 °C, and it has a predicted boiling point of approximately 612.3 °C.

Formation of Covalent Organic Frameworks (COFs)

The primary biological activity associated with TFPB is its ability to form COFs through Schiff base reactions. These frameworks are characterized by their porous structures and high surface areas, making them suitable for applications in gas sorption, catalysis, and sensing . The formation of COFs using TFPB has been extensively studied, demonstrating its potential in various fields including environmental science and materials chemistry.

Table 1: Characteristics of COFs Formed from TFPB

| Property | Details |

|---|---|

| Pore Size | Variable depending on synthesis method |

| Surface Area | High (>1000 m²/g achievable) |

| Stability | Stable under inert conditions |

| Applications | Gas storage, catalysis |

Antimalarial Activity

Recent studies have explored the antimalarial potential of derivatives of TFPB. A series of new compounds based on the TFPB structure were synthesized and evaluated against Plasmodium falciparum and Leishmania donovani. One derivative was identified as particularly potent, exhibiting an IC50 value in the low micromolar range against the P. falciparum CQ-sensitive strain (3D7) .

Table 2: Antimalarial Activity of TFPB Derivatives

| Compound | IC50 (µM) | Selectivity Index | Target Parasite |

|---|---|---|---|

| 1m (TFPB derivative) | 0.07 - 25.78 | 83.67 | P. falciparum (3D7) |

| 1r | 0.18 - 24.82 | 17.28 | P. falciparum (W2) |

| Other derivatives | >15.6 | Not applicable | Leishmania donovani |

The selectivity index indicates that these compounds exhibit lower cytotoxicity towards human cells compared to their antiparasitic activity, suggesting a promising therapeutic window for further development.

Biochemical Mechanisms

The biochemical mechanisms underlying the activity of TFPB involve its interaction with various biological targets:

- Covalent Bond Formation: The aldehyde groups react with amines to form stable imine bonds, which can modify protein structures or inhibit enzyme activities.

- Interaction with DNA: Some studies suggest that TFPB derivatives may stabilize G-quadruplex structures in parasitic DNA, potentially disrupting replication processes .

- Cellular Effects: The formation of COFs may influence cellular processes by altering membrane permeability or facilitating drug delivery systems.

Case Studies

Several case studies highlight the versatility and potential of TFPB in medicinal chemistry:

- Antimalarial Development: Research focused on synthesizing derivatives that enhance efficacy against resistant strains of malaria while minimizing toxicity to human cells.

- COF Applications: Studies demonstrate the use of TFPB-based COFs in environmental monitoring for pollutants due to their selective adsorption properties.

Eigenschaften

IUPAC Name |

4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18O3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJZVMNBJKPQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647202 | |

| Record name | 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118688-53-2 | |

| Record name | 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Tris(4-formylphenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,3,5-Tris(4-formylphenyl)benzene serves as a crucial C3-symmetric building block in reticular synthesis, enabling the creation of complex COF structures. Its three symmetrically positioned formyl (-CHO) groups readily participate in condensation reactions, leading to the formation of extended, porous frameworks. []

A: The rigid, planar structure of 1,3,5-tris(4-formylphenyl)benzene, combined with its ability to form robust covalent bonds through its formyl groups, facilitates the formation of ordered, porous networks within COFs. These pores are often permanent, contributing to high surface areas and enabling applications in gas sorption, catalysis, and sensing. [, ]

A: 1,3,5-Tris(4-formylphenyl)benzene frequently undergoes condensation reactions with amine-bearing molecules to create imine-linked COFs. These reactions are often reversible, allowing for error correction during framework formation and contributing to high crystallinity. [, ] Alternatively, it can engage in Knoevenagel condensation with activated methylene compounds to form olefin-linked COFs, offering distinct properties and applications. [, ]

A: Yes, several COFs synthesized using 1,3,5-tris(4-formylphenyl)benzene demonstrate excellent CO2 uptake capacities. For instance, iPrTAPB-TFP, synthesized from 1,3,5-tris(4-formylphenyl)benzene and 1,3,5-tris(4′-amino-3′,5′-isopropylphenyl)benzene, exhibits a CO2 uptake of 105 mg g−1 at 273 K and 1 atm. [] Similarly, NRPP-2, incorporating 1,3,5-tris(4-formylphenyl)benzene and a nitrogen-rich building block, exhibits a remarkable CO2 uptake of 7.06 mmol g-1 at 273 K and 1.0 bar, representing one of the highest reported values for porous organic polymers. []

A: The rigid and planar structure of 1,3,5-tris(4-formylphenyl)benzene contributes to the formation of COFs with high crystallinity and thermal stability. [] Additionally, the extended π-conjugation across its aromatic rings can influence the electronic properties of the COF, potentially impacting its conductivity or light-absorbing capabilities. [, ]

A: Common techniques include powder X-ray diffraction (PXRD) to confirm crystallinity and determine structural parameters, gas sorption analysis to evaluate surface area and pore size distribution, and spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and solid-state nuclear magnetic resonance (NMR) to confirm successful bond formation and analyze the chemical environment within the framework. [, , ]

ANone: These COFs show promise in various applications, including:

- Catalysis: The high surface area and tunable pore size of these COFs make them suitable for supporting catalytic species. For example, an ionic conjugated polymer incorporating 1,3,5-tris(4-formylphenyl)benzene was shown to effectively catalyze the cycloaddition of carbon dioxide to epoxides. []

- Sensing: The fluorescence properties of some 1,3,5-tris(4-formylphenyl)benzene-based COFs make them suitable for sensing applications. For example, a Eu3+-functionalized COF was reported as a sensitive and selective fluorescent probe for uranium detection. []

- Electrochemical Applications: Modification with electroactive components like carbon nanotubes can lead to COF composites suitable for electrochemical sensing. []

A: Yes, 1,3,5-tris(4-formylphenyl)benzene-derived COFs exhibit potential for environmental remediation. For example, nitrogen-rich porous polymers (NRPPs) synthesized using this building block demonstrated high efficiency in capturing carbon dioxide and iodine, suggesting their potential for mitigating greenhouse gas emissions and addressing radioactive iodine contamination. []

A: The choice of solvent is crucial for successful COF synthesis with 1,3,5-tris(4-formylphenyl)benzene. For instance, condensation reactions are often carried out in aprotic polar solvents like dioxane or dimethylsulfoxide (DMSO), which can solubilize the reactants and promote framework formation. [, ] The solvent's boiling point can also influence the reaction temperature, potentially affecting the crystallinity and porosity of the resulting COF.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.